

# An In-depth Technical Guide to Isoamyl Propionate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Isoamyl propionate*

Cat. No.: *B085461*

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## Abstract

**Isoamyl propionate** (also known as isopentyl propionate) is an organic ester with the characteristic fruity aroma of apricot and pineapple.[1][2] This colorless liquid is widely utilized in the flavor and fragrance industries and also finds applications as a solvent for resins and nitrocellulose.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **isoamyl propionate**, its molecular structure, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant scientific fields.

## Chemical Structure and Identification

**Isoamyl propionate** is the ester formed from the reaction of isoamyl alcohol (3-methyl-1-butanol) and propionic acid.[2] Its chemical structure and identification parameters are summarized below.

Identifier	Value	Reference
IUPAC Name	3-methylbutyl propanoate	[3]
Synonyms	Isopentyl propionate, 3-Methyl-1-butyl propanoate	[3]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[3]
Molecular Weight	144.21 g/mol	[3]
CAS Number	105-68-0	[3]
SMILES	CCC(=O)OCCC(C)C	[3]
InChIKey	XAOGXQMKWQFZEM-UHFFFAOYSA-N	[3]

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H7 [label="H3", pos="6.8,0!"];
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C2 -- C3;  
C3 -- O1;  
C3 -- O2 [style=double];  
O1 -- C4;  
C4 -- C5;  
C5 -- C6;  
C5 -- C7;  
C1 -- H1;  
C2 -- H2;  
C4 -- H3;  
C5 -- H4;  
C6 -- H5;  
C7 -- H6;  
C6 -- H7;  
}
```

**Figure 1.** Chemical structure of **isoamyl propionate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **isoamyl propionate** is provided in the table below.

Property	Value	Reference
Appearance	Colorless liquid	[1]
Odor	Fruity, apricot, pineapple	[1][2]
Boiling Point	156 °C	[1][4]
Melting Point	-73 °C	
Density	0.871 g/mL at 25 °C	[1][4]
Flash Point	48 °C (118 °F)	[1]
Refractive Index	1.406 at 20 °C	[1][4]
Vapor Pressure	13.331 hPa at 51.27 °C	[1]
Solubility	Insoluble in water; soluble in ethanol and most fixed oils.	[1][5]

## Experimental Protocols

### Synthesis of Isoamyl Propionate via Fischer Esterification

**Isoamyl propionate** can be synthesized through the acid-catalyzed Fischer esterification of 3-methyl-1-butanol (isoamyl alcohol) with propionic acid.

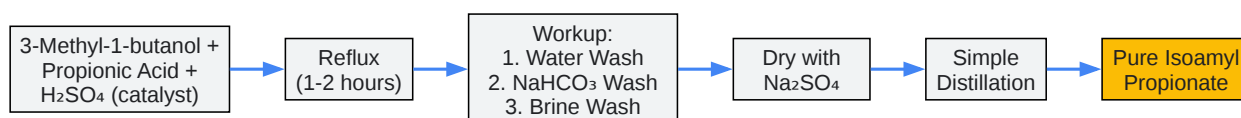
Materials:

- 3-methyl-1-butanol
- Propionic acid
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- 5% Sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether (or other suitable extraction solvent)

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a round-bottom flask, add 3-methyl-1-butanol and a molar excess of propionic acid.
- Carefully add a catalytic amount of concentrated sulfuric acid to the flask.
- Assemble a reflux apparatus and heat the mixture to a gentle reflux for approximately 1-2 hours.<sup>[6]</sup>
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid (venting frequently to release CO<sub>2</sub>), and finally with brine.<sup>[7]</sup>
- Separate the organic layer and dry it over anhydrous sodium sulfate.<sup>[7]</sup>
- Filter to remove the drying agent.
- Purify the crude product by simple distillation, collecting the fraction that boils at approximately 156 °C.<sup>[7]</sup>



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**Figure 2.** General workflow for the synthesis of **isoamyl propionate**.

## Analytical Methods

GC-FID is a standard method for assessing the purity and quantifying **isoamyl propionate**.

Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID).
- Capillary column suitable for the analysis of fatty acid esters (e.g., DB-FFAP, DB-FastFAME).[2][8]

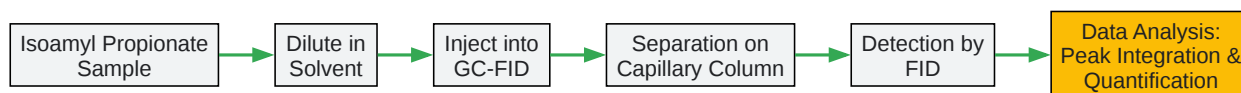
Typical GC-FID Parameters:

Parameter	Value
Injector Temperature	250 °C
Detector Temperature	280-300 °C
Oven Program	Initial temp 50-70°C, ramp at 10-15°C/min to 250°C
Carrier Gas	Helium or Hydrogen
Injection Mode	Split (e.g., 30:1)

| Internal Standard | (Optional) e.g., Hexadecyl propanoate for quantification[9] |

Sample Preparation:

- Prepare a stock solution of **isoamyl propionate** in a suitable solvent (e.g., ethanol, hexane).
- Create a series of calibration standards by diluting the stock solution.
- If using an internal standard, add a known concentration to all standards and samples.
- Inject a small volume (e.g., 1 µL) of the sample or standard into the GC.



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**Figure 3.** Typical workflow for GC-FID analysis of **isoamyl propionate**.

NMR spectroscopy is a powerful tool for the structural elucidation of **isoamyl propionate**.

$^1\text{H}$  NMR (Proton NMR):

- Solvent: Typically  $\text{CDCl}_3$
- Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.07	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~2.26	q	2H	-CO-CH <sub>2</sub> -CH <sub>3</sub>
~1.65	m	1H	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~1.50	q	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH-
~1.12	t	3H	-CO-CH <sub>2</sub> -CH <sub>3</sub>
~0.90	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

$^{13}\text{C}$  NMR (Carbon-13 NMR):

- Solvent: Typically  $\text{CDCl}_3$
- Reference:  $\text{CDCl}_3$  at 77.16 ppm

Chemical Shift ( $\delta$ , ppm)	Assignment
~174.5	C=O
~63.3	-O-CH <sub>2</sub> -
~37.3	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~27.8	-CO-CH <sub>2</sub> -CH <sub>3</sub>
~25.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
~22.4	-CH(CH <sub>3</sub> ) <sub>2</sub>
~9.1	-CO-CH <sub>2</sub> -CH <sub>3</sub>

IR spectroscopy is used to identify the functional groups present in **isoamyl propionate**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~2960-2870	Strong	C-H (alkane) stretching
~1740	Strong	C=O (ester) stretching
~1465	Medium	C-H bending
~1370	Medium	C-H bending
~1180	Strong	C-O (ester) stretching

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **isoamyl propionate** results in characteristic fragmentation patterns.



m/z	Relative Intensity	Possible Fragment
144	Low	$[M]^+$ (Molecular ion)
70	High	$[C_5H_{10}]^+$ (Loss of propionic acid)
57	Very High	$[C_2H_5CO]^+$ (Propionyl cation) or $[C_4H_9]^+$
43	High	$[C_3H_7]^+$
29	Medium	$[C_2H_5]^+$

## Safety and Handling

**Isoamyl propionate** is a flammable liquid and vapor.[10] It should be handled in a well-ventilated area, away from sources of ignition.[10] Standard personal protective equipment, including safety glasses and gloves, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of **isoamyl propionate**. The tabulated data and experimental protocols offer a valuable resource for scientists and researchers working with this compound. The provided diagrams illustrate the key structural and procedural information for ease of understanding.

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